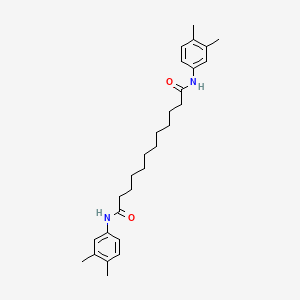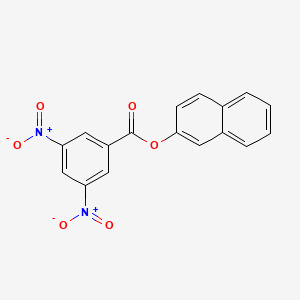
N,N'-bis(3,4-dimethylphenyl)dodecanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis(3,4-dimethylphenyl)dodecanediamide is an organic compound with the molecular formula C24H34N2O2 It is characterized by the presence of two 3,4-dimethylphenyl groups attached to a dodecanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3,4-dimethylphenyl)dodecanediamide typically involves the reaction of 3,4-dimethylaniline with dodecanedioyl dichloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform, under reflux conditions to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of N,N’-bis(3,4-dimethylphenyl)dodecanediamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis(3,4-dimethylphenyl)dodecanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides and carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
N,N’-bis(3,4-dimethylphenyl)dodecanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its structural properties.
Mecanismo De Acción
The mechanism of action of N,N’-bis(3,4-dimethylphenyl)dodecanediamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-bis(3-nitrophenyl)dodecanediamide: Similar structure but with nitro groups instead of methyl groups.
N,N’-diphenyl-dodecanediamide: Lacks the methyl groups on the aromatic rings.
N,N’-bis(3,4-dimethylphenyl)propanediamide: Shorter aliphatic chain compared to dodecanediamide.
Uniqueness
N,N’-bis(3,4-dimethylphenyl)dodecanediamide is unique due to the presence of both 3,4-dimethylphenyl groups and a long dodecanediamide backbone. This combination imparts specific physical and chemical properties, such as increased hydrophobicity and potential for forming stable complexes with other molecules. These properties make it particularly useful in applications requiring robust and stable compounds.
Propiedades
Fórmula molecular |
C28H40N2O2 |
|---|---|
Peso molecular |
436.6 g/mol |
Nombre IUPAC |
N,N'-bis(3,4-dimethylphenyl)dodecanediamide |
InChI |
InChI=1S/C28H40N2O2/c1-21-15-17-25(19-23(21)3)29-27(31)13-11-9-7-5-6-8-10-12-14-28(32)30-26-18-16-22(2)24(4)20-26/h15-20H,5-14H2,1-4H3,(H,29,31)(H,30,32) |
Clave InChI |
CAGGSVILUPYNMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)CCCCCCCCCCC(=O)NC2=CC(=C(C=C2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B15014335.png)
![N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15014347.png)

![N'-[(E)-(4-Methoxy-3-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B15014367.png)
![4-(4-chlorophenyl)-2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-5-phenyl-1,3-thiazole](/img/structure/B15014371.png)
![3-Fluoro-N-({N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15014376.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B15014385.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15014390.png)
![N-[(E)-(4-chlorophenyl)methylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15014392.png)
![4-[(Z)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B15014398.png)
![4-amino-N'-[(3-phenylpropanoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B15014401.png)
![2-bromo-6-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol](/img/structure/B15014405.png)
![4-bromo-2-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B15014409.png)

